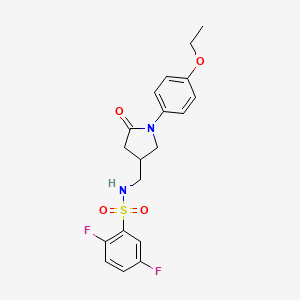

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamides are a class of organic compounds widely studied for their diverse chemical and biological properties. They are characterized by the sulfonamide group (-SO2NH2) and have applications across various fields, including medicinal chemistry, due to their role as antitumor, anti-HIV, and antifungal agents, among others.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the aminohalogenation reaction or the reaction of amines with sulfonyl chlorides in the presence of a base. For example, the unexpected synthesis of a novel compound through aminohalogenation reaction has been reported (Zhang et al., 2010).

Molecular Structure Analysis

Crystal structure and molecular conformation studies are pivotal for understanding the interactions and stability of sulfonamide compounds. Techniques like X-ray diffraction and NMR spectroscopy are commonly used for structural characterization (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including interactions with enzymes, which can elucidate their mechanism of action as potential therapeutic agents. For instance, studies on enzyme inhibition by sulfonamides provide insights into their pharmacological properties (M. Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and melting point, are crucial for their formulation and application. Research on the structural features influencing these properties can guide the modification of sulfonamide derivatives for enhanced performance (J. Mun et al., 2012).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including their reactivity and stability, is influenced by their molecular structure. Studies on the interaction energies and hydrogen bonding in sulfonamide compounds can provide a deeper understanding of their chemical properties (M. Karakaya et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Structural Characterization : Sulfonamides, such as those synthesized in various studies, often undergo comprehensive structural characterization using techniques like SCXRD, NMR, and spectroscopy. These compounds are studied for their molecular interactions, crystal structures, and electronic properties. Such studies contribute to a deeper understanding of their potential functionalities and applications in different scientific fields (Murthy et al., 2018).

Computational Study : Computational studies, including DFT calculations and molecular dynamics simulations, are commonly employed to predict the structural and electronic properties of sulfonamide molecules. These studies help in understanding the molecular behavior and reactivity of the compounds, paving the way for their application in various domains (Kaya et al., 2016).

Applications in Molecular Dynamics and Chemistry

Molecular Dynamics and Corrosion Inhibition : Piperidine derivatives of sulfonamides have been investigated for their adsorption and corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations are used to explore their effectiveness in protecting metals from corrosion, which is crucial for applications in materials science and engineering (Kaya et al., 2016).

Antifungal and Anti-HIV Activities : Sulfonamide compounds are also explored for their biological activities, including antifungal and anti-HIV properties. Synthesis of novel sulfonamide derivatives and their in vitro screening for biological activities contribute to the development of new therapeutic agents (Zareef et al., 2007).

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes likecarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides are generally known to inhibit the aforementioned enzymes, thereby disrupting the processes they regulate . The compound’s interaction with its targets and the resulting changes would depend on its specific structure and the nature of its binding to the target enzymes.

Biochemical Pathways

The compound likely affects the biochemical pathways regulated by its target enzymes. For instance, inhibition of carbonic anhydrase could disrupt fluid balance and pH regulation, while inhibition of dihydropteroate synthetase could interfere with folate synthesis . The downstream effects of these disruptions would depend on the specific physiological context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential targets mentioned earlier, the compound could potentially have effects such as altering fluid balance or disrupting folate synthesis . These effects could, in turn, have various downstream impacts on cellular function and overall physiology.

Propriétés

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4S/c1-2-27-16-6-4-15(5-7-16)23-12-13(9-19(23)24)11-22-28(25,26)18-10-14(20)3-8-17(18)21/h3-8,10,13,22H,2,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXXPZCIQZYETR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)

![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)